Anticancer agent 109

Gas6-Axl inhibition Cytotoxicity profiling Pancreatic cancer

Researchers studying chemoresistance require tool compounds that mechanistically validate target involvement, not multi-kinase inhibitors with off-target effects. Anticancer agent 109 uniquely downregulates Gas6 and Axl expression rather than direct kinase inhibition. - **3.6-fold enhanced cytotoxicity** in gemcitabine-resistant PANC-1 cells vs. parent line - **Tumor regression to ~25% of control** in A549 xenograft models (1-3 mg/kg i.p.) - **20-fold improved safety margin** vs. sunitinib in normal cells Ideal for differentiating transcriptional regulation from kinase-dependent signaling when used alongside direct Axl inhibitors.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
Cat. No. B12389318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 109
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC3=NC4=CC=CC=C4C=C3)C(=O)NC2=NC(=C1O)C
InChIInChI=1S/C19H15N3O2/c1-10-16-14(19(24)22-18(16)20-11(2)17(10)23)9-13-8-7-12-5-3-4-6-15(12)21-13/h3-9,23H,1-2H3,(H,20,22,24)/b14-9-
InChIKeyCSKXBCHNPARCGH-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 109 (Compound 6-15): A Selective Gas6-Axl Axis Inhibitor for Targeted Oncology Research


Anticancer agent 109, also designated compound 6-15, is a synthetic small molecule with the IUPAC name (Z)-5-hydroxy-4,6-dimethyl-3-(quinolin-2-ylmethylene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and CAS number 2097497-16-8 . It functions as an inhibitor of the Gas6-Axl signaling axis, suppressing the expression of Gas6 and Axl, reducing downstream phosphorylation of PI3K and AKT, inducing G1 phase cell cycle arrest, and promoting apoptosis in cancer cells . This mechanism distinguishes it from direct kinase inhibitors and underpins its unique preclinical profile.

Cancer cell line panel screening studies
Gas6-Axl expression modulation research
In vivo xenograft tumor model studies

Why Anticancer Agent 109 Cannot Be Substituted by Generic Multi-Kinase or Pan-Axl Inhibitors


Anticancer agent 109 inhibits the Gas6-Axl axis primarily through suppression of Gas6 and Axl expression, rather than by direct kinase domain inhibition [1]. This contrasts with multi-kinase inhibitors like sunitinib, which potently inhibit VEGFR2, PDGFRβ, c-KIT, and other kinases (IC50 values in the nanomolar range) but exhibit weak Axl inhibition [1]. Conversely, direct Axl kinase inhibitors such as bemcentinib (R428) show high potency against the Axl kinase domain (IC50 14 nM) but do not suppress Gas6 expression . These mechanistic differences result in divergent cytotoxicity profiles, selectivity against normal cells, and in vivo efficacy that preclude simple interchangeability within experimental protocols.

Agent 109
Multi-kinase inhibitor (e.g., sunitinib)
Mechanism
Gas6/Axl expression downregulation
Direct RTK kinase inhibition (VEGFR2, PDGFRβ, etc.)
Cytotoxicity profile
Cell-model-dependent; may vary with resistance context
Broader kinase inhibition; profile may not match Axl-specific pathway
Cancer-cell selectivity
Reported selectivity context; requires model-specific validation
Selectivity may differ; normal cell toxicity profile not directly comparable

Quantitative Differentiation of Anticancer Agent 109: Head-to-Head Evidence Against Clinical Comparators


Superior Cytotoxicity Across Seven Cancer Cell Lines Compared to Sunitinib

Anticancer agent 109 (compound 6-15) exhibited IC50 values of 2.0 μM (MCF-7), 2.8 μM (MDA-MB-231), 4.6 μM (HT-29), 1.1 μM (DU145), 6.7 μM (U937), 4.2 μM (A549), and 4.0 μM (PANC-1) across seven cancer cell lines, which were superior to those of sunitinib in each case [1]. Notably, in gemcitabine-resistant PANC-1 pancreatic cancer cells, Anticancer agent 109 demonstrated 3.6-fold stronger cytotoxicity than sunitinib [1].

IC50 Panel (7 lines)
Head-to-head
IC50 range: 1.1–6.7 μM (up to 5.4× lower than sunitinib)
Reported cell-model response differentiation
48 h incubation; 30 μM tested; MCF-7, MDA-MB-231, HT-29, DU145, U937, A549, PANC-1
Gas6-Axl inhibition Cytotoxicity profiling Pancreatic cancer

Markedly Reduced Toxicity to Normal Cells Relative to Sunitinib

In cell viability assays comparing Anticancer agent 109 and sunitinib against normal cells, Anticancer agent 109 demonstrated up to 20-fold less toxicity . This differential is attributed to the compound's 100- to 3000-fold weaker inhibitory activity against receptor tyrosine kinases (VEGFR2, PDGFRβ, c-KIT, FGFR1, FLT3, CSF1R, EGFR, Axl) compared to sunitinib [1], reducing off-target effects that contribute to normal cell cytotoxicity.

Gemcitabine-resistant model
Head-to-head
3.6-fold greater cytotoxicity vs sunitinib
Supports resistance-model endpoint review
Gemcitabine-resistant PANC-1; cell viability assay
Selectivity Normal cell toxicity Therapeutic window

Enhanced Anticancer Activity Against Sunitinib in Head-to-Head Comparison

Anticancer agent 109 displayed up to 5.4 times higher anticancer activity than sunitinib in comparative cell-based assays . This activity advantage, combined with its lower normal cell toxicity, results in a substantially improved therapeutic index in preclinical models.

In vivo tumor model
Head-to-head
A549 tumor ~25% of control; PANC-1 significant reduction vs cisplatin/gemcitabine
Reported in vivo model-response context
BALB/c-nu mice; 1–3 mg/kg i.p.; up to 85 days
Anticancer activity Sunitinib comparison Therapeutic index

Superior In Vivo Tumor Growth Inhibition Versus Cisplatin and Gemcitabine

In nude mouse xenograft models bearing A549 lung cancer or PANC-1 pancreatic cancer tumors, Anticancer agent 109 (administered intraperitoneally at 1-3 mg/kg, six times weekly) promoted tumor regression to approximately one-quarter of control size [1]. The inhibitory effect on tumor growth was much greater than that observed with cisplatin or gemcitabine in the same models [1].

Selectivity index
Data to verify
Reported up to 20-fold selectivity vs sunitinib
Selectivity endpoint context requires independent validation
Supplier-reported; confirmatory studies advised
In vivo efficacy Xenograft models Tumor regression

High-Impact Research Applications for Anticancer Agent 109 Based on Validated Differentiation


Elucidating Gas6-Axl Signaling Dynamics Without Kinase Off-Target Interference

Given that Anticancer agent 109 suppresses Gas6 and Axl expression rather than directly inhibiting the kinase domain [1], it is uniquely suited for dissecting ligand-receptor feedback loops and transcriptional regulation of the Gas6-Axl axis. Its 100- to 3000-fold weaker activity against VEGFR2, PDGFRβ, c-KIT, and other kinases compared to sunitinib [1] ensures that observed cellular effects are attributable primarily to Gas6-Axl axis modulation, not promiscuous kinase inhibition.

Preclinical Screening in Gemcitabine-Resistant Pancreatic Cancer Models

The 3.6-fold superior cytotoxicity of Anticancer agent 109 over sunitinib in gemcitabine-resistant PANC-1 cells [1] positions this compound as a critical tool for investigating therapeutic strategies against chemoresistant pancreatic ductal adenocarcinoma (PDAC). Combined with its marked in vivo tumor regression in PANC-1 xenografts (greater than cisplatin or gemcitabine) [1], it offers a validated chemical probe for translational studies in this high-unmet-need indication.

Tool Compound for Functional Genomics Screens in Triple-Negative Breast Cancer (TNBC)

Although the primary evidence focuses on the Gas6-Axl inhibitor form, a related compound (AMPI-109) has demonstrated selective efficacy against multiple TNBC subtype cell lines with little effect on non-TNBC lines, enabling genome-wide shRNA screens to identify oncogenic drivers such as PRL-3 [1]. Researchers should verify the exact identity (AMPI-109 vs. compound 6-15) but can leverage the established selectivity profile for similar functional genomics applications in TNBC.

Application
Selection Property
Validation Focus
Gemcitabine resistance pathway studies
Gas6-Axl expression modulation context
Axl-mediated chemoresistance endpoints
Gas6-Axl signaling mechanistic studies
Transcriptional regulation vs kinase inhibition context
Comparison with direct Axl kinase inhibitors
In vivo xenograft tumor model studies
In vivo model-response context
Dose-response and tumor regression endpoints
Cancer-cell selectivity screening
Cancer-cell vs normal-cell selectivity context
Selectivity index validation in model

Technical Documentation Hub

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33 linked technical documents
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